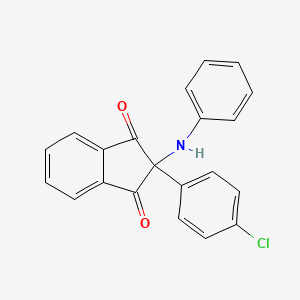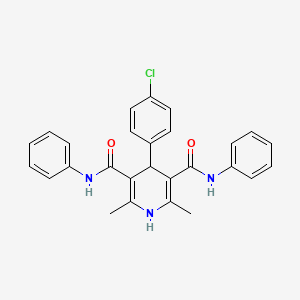![molecular formula C14H10BrN3O4 B5777679 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, commonly known as BB-Cl-amidine, is a small molecule inhibitor that is used in scientific research to target protein arginine deiminases (PADs). PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination. BB-Cl-amidine is a potent and selective inhibitor of PADs and has been shown to have potential therapeutic applications in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Wirkmechanismus
BB-Cl-amidine works by irreversibly inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide through the formation of a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of arginine residues to citrulline, which is a critical step in the citrullination process. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can reduce the levels of citrullinated proteins in cells and tissues, which has been shown to have therapeutic benefits in various diseases.
Biochemical and Physiological Effects
BB-Cl-amidine has been shown to have several biochemical and physiological effects in cells and tissues. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can reduce the levels of citrullinated proteins, which can affect various cellular processes, including gene expression, protein-protein interactions, and protein stability. BB-Cl-amidine has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of citrullinated proteins that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BB-Cl-amidine in lab experiments is its high potency and selectivity for 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. This makes it an ideal tool for studying the role of citrullination in various diseases. However, the complex synthesis process and high cost of BB-Cl-amidine can limit its use in some research settings. In addition, the irreversible inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide by BB-Cl-amidine can make it difficult to study the effects of transient inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide.
Zukünftige Richtungen
There are several future directions for the use of BB-Cl-amidine in scientific research. One potential application is in the development of new therapeutic strategies for cancer. 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide have been shown to play a critical role in the growth and metastasis of various types of cancer, and the inhibition of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide by BB-Cl-amidine has been shown to have anti-tumor effects in preclinical models. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by the production of citrullinated proteins. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine may be able to reduce the levels of citrullinated proteins and alleviate the symptoms of these diseases. Finally, the development of new PAD inhibitors based on the structure of BB-Cl-amidine may lead to the discovery of more potent and selective inhibitors that can be used in a wider range of research settings.
Synthesemethoden
BB-Cl-amidine is synthesized through a multi-step process that involves the reaction of 3-bromophenol with 3-nitrobenzoyl chloride to form 3-bromo-N-(3-nitrobenzoyl)phenylcarboximidoyl chloride. This intermediate is then reacted with ammonium chloride to form BB-Cl-amidine. The synthesis of BB-Cl-amidine is a complex process that requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BB-Cl-amidine is primarily used in scientific research to study the role of 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide in various diseases. 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide have been implicated in the pathogenesis of several diseases, including cancer, rheumatoid arthritis, and multiple sclerosis. By inhibiting 3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, BB-Cl-amidine can help researchers better understand the role of citrullination in disease and develop new therapeutic strategies.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-5-1-3-9(7-11)13(16)17-22-14(19)10-4-2-6-12(8-10)18(20)21/h1-8H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLKMNJDKPWHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)


![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)